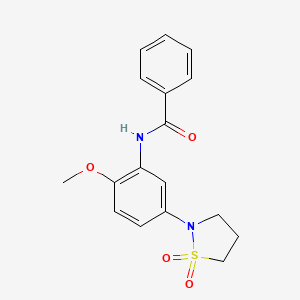

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide

Description

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-23-16-9-8-14(19-10-5-11-24(19,21)22)12-15(16)18-17(20)13-6-3-2-4-7-13/h2-4,6-9,12H,5,10-11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPYOVZKCWRGLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

Formation of the isothiazolidinone ring: This step involves the reaction of a suitable precursor with sulfur and an oxidizing agent to form the isothiazolidinone ring.

Benzamidation: The final step involves the formation of the benzamide group by reacting the intermediate compound with benzoyl chloride in the presence of a base such as triethylamine.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents such as sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds with a similar structural framework to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide exhibit promising anticancer properties. For instance, derivatives of benzamide have been studied for their ability to inhibit specific cancer cell lines. The presence of the isothiazolidine moiety may enhance the compound's interaction with biological targets involved in cancer progression.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 12.5 | |

| Compound B | HeLa | 8.3 | |

| This compound | TBD | TBD | TBD |

Pharmacological Applications

COX Inhibition

The compound's structural similarity to known COX inhibitors suggests potential analgesic properties. Studies on related benzamide derivatives have demonstrated significant COX-1 inhibitory activity, which is crucial for developing nonsteroidal anti-inflammatory drugs (NSAIDs).

Case Study: Analgesic Properties

In a comparative study, a series of benzamide derivatives were synthesized and tested for their COX-1 inhibitory activity. The results indicated that modifications in the benzamide structure could lead to enhanced analgesic effects without the common side effects associated with traditional NSAIDs.

Organic Synthesis

Synthesis of Complex Molecules

this compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for further derivatization, leading to the development of new compounds with diverse biological activities.

Table 2: Synthetic Pathways Utilizing this compound

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinase 2, which plays a crucial role in cell cycle regulation. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells. The exact pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

SAR Insights :

- Nitro Groups : Present in nitazoxanide and thiadiazole benzamides, nitro substituents improve bioactivity by increasing electrophilicity and binding affinity .

- Sulfone vs. Thiazole : The 1,1-dioxidoisothiazolidine moiety in the target compound may offer superior metabolic stability over nitazoxanide’s thiazole, which is prone to redox-mediated degradation .

Physicochemical Properties

Note: The target compound’s sulfone groups likely improve aqueous solubility compared to nitazoxanide, though this requires experimental validation.

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxidoisothiazolidin moiety linked to a methoxyphenyl group, contributing to its unique chemical reactivity. The presence of the amide bond allows for hydrolysis under certain conditions, which can impact its biological activity. The molecular formula is , with a molecular weight of approximately 426.5 g/mol.

Research indicates that this compound primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation, and its inhibition can lead to reduced cell proliferation, making this compound a candidate for cancer therapy. Additionally, the compound may interact with various cellular pathways involved in growth and apoptosis.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it effectively inhibits the proliferation of several cancer cell lines, including:

- A549 (lung cancer)

- HCC827 (lung cancer)

- NCI-H358 (lung cancer)

The compound has displayed varying degrees of cytotoxicity with IC50 values indicating its effectiveness at low concentrations . For example, in 2D assays on A549 cells, the IC50 was reported at approximately .

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| A549 | 6.75 | 2D |

| HCC827 | 5.13 | 2D |

| NCI-H358 | 0.85 | 2D |

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

Several studies have focused on the biological effects of related compounds within the same class:

- Study on Benzimidazole Derivatives : Research indicated that derivatives similar to this compound exhibited significant antitumor activity in both 2D and 3D assays across multiple cell lines . This suggests a broader potential for compounds featuring similar structural motifs.

- Neuroleptic Activity Evaluation : Other benzamide derivatives were evaluated for their neuroleptic activities in animal models, demonstrating that structural modifications can significantly enhance biological activity and reduce side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.